molecular formula C22H17N3O2 B8146907 2,2-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile

2,2-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile

Cat. No.: B8146907
M. Wt: 355.4 g/mol
InChI Key: PLCQFKBSQBOOOY-ZRNYENFQSA-N
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Description

2,2-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile is a complex organic compound with significant importance in various scientific and industrial fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile typically involves a multi-step process. One common method includes the condensation of indane-2,3-dione with amino alcohols, followed by a cyclization reaction to form the oxazole rings. The conditions often involve using catalysts such as acids or bases to facilitate the cyclization and subsequent nitrile formation.

Industrial Production Methods

In industrial settings, the production of this compound might be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and other advanced industrial techniques can be employed to enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile can undergo various chemical reactions including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions

  • Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Typically involves reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Various nucleophiles or electrophiles can be introduced to the molecule under appropriate conditions, such as using halogenating agents or organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may result in the formation of carboxylic acids, while reduction could yield corresponding amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2,2-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile serves as a valuable intermediate for synthesizing more complex molecules. Its unique structure allows for diverse functional modifications.

Biology and Medicine

In the field of biology and medicine, this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding. Researchers explore its potential therapeutic applications, including drug design and development.

Industry

Industrially, this compound could be used in the synthesis of advanced materials, such as polymers or catalysts, due to its structural rigidity and functional versatility.

Mechanism of Action

The mechanism by which 2,2-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile exerts its effects depends on its interaction with various molecular targets. For example, in a biological context, it may interact with enzymes or receptors, altering their activity through competitive or non-competitive inhibition. In chemical reactions, its reactive sites determine the pathways and products formed.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole and indane derivatives, such as:

  • Indane-2,3-dione derivatives

  • 2-oxazolines

  • Bisoxazoles

Uniqueness

What sets 2,2-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile apart is its dual oxazole rings and the central nitrile group, offering unique reactivity and potential for diverse applications in scientific research and industrial processes.

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Properties

IUPAC Name

2,2-bis[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c23-11-16(21-24-19-14-7-3-1-5-12(14)9-17(19)26-21)22-25-20-15-8-4-2-6-13(15)10-18(20)27-22/h1-8,16-20H,9-10H2/t17-,18-,19+,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCQFKBSQBOOOY-ZRNYENFQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C(C#N)C4=NC5C(O4)CC6=CC=CC=C56
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C(C#N)C4=N[C@@H]5[C@H](O4)CC6=CC=CC=C56
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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